molecular formula C16H19N3O5 B5109671 Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Número de catálogo: B5109671
Peso molecular: 333.34 g/mol
Clave InChI: IUUVNWBGNFCVNK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by a carbamoylmethoxy-substituted phenyl ring at position 4 and a methyl group at position 6 of the tetrahydropyrimidine core. This compound belongs to the Biginelli reaction product family, which is known for its diverse pharmacological applications, including antimicrobial, antitumor, and enzyme inhibitory activities .

Propiedades

IUPAC Name

ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-3-23-15(21)13-9(2)18-16(22)19-14(13)10-4-6-11(7-5-10)24-8-12(17)20/h4-7,14H,3,8H2,1-2H3,(H2,17,20)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUVNWBGNFCVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles. The synthesis involves the following steps:

Análisis De Reacciones Químicas

Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Mecanismo De Acción

The mechanism of action of ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Substituent Variations and Functional Group Impact

The table below summarizes key structural differences between the target compound and similar DHPM derivatives:

Compound Substituents (Position 4) Biological Activity Key Physicochemical Properties References
4-(Carbamoylmethoxy)phenyl (Target) Not explicitly reported (in evidence) High polarity due to amide; potential for H-bonding
4-Fluorophenyl Antitubercular (IC₅₀ < isoniazid) Moderate lipophilicity; electron-withdrawing F enhances stability
4-(Trifluoromethyl)phenyl Thymidine phosphorylase inhibition (IC₅₀ = 73.6 μM) High lipophilicity; strong electron-withdrawing effect
4-(3-Methylthiophen-2-yl) Antibacterial (e.g., Mycobacterium tuberculosis) Thiophene enhances π-π stacking; moderate solubility
4-(5-Methylthiophen-2-yl) Cytochrome c oxidase inhibition Improved membrane permeability due to sulfur
4-Phenyl (Unsubstituted) Baseline activity in cytotoxicity assays Low polarity; limited H-bonding capacity

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -F): Enhance metabolic stability and enzyme inhibition but reduce aqueous solubility .
  • Heterocyclic Substituents (e.g., thiophene, furan): Improve π-π interactions with biological targets, enhancing antimicrobial activity .

Antitubercular Activity

  • Fluorophenyl Derivatives : Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-DHPM shows IC₅₀ values lower than isoniazid, a first-line antitubercular drug .
  • Thiophene Derivatives : Methyl 4-(5-methylthiophen-2-yl)-DHPM exhibits moderate activity against M. tuberculosis due to enhanced membrane penetration .

Enzyme Inhibition

  • Thymidine Phosphorylase (TP) : Trifluoromethylphenyl-substituted DHPMs (IC₅₀ = 73.6 μM) outperform methylthiophen derivatives (IC₅₀ = 78.2 μM), attributed to stronger electron-withdrawing effects .

Crystallographic and Conformational Analysis

  • Polymorphism : Para-fluorophenyl DHPMs exhibit conformational polymorphism, with ester group orientation dictating crystal packing .
  • Hydrogen-Bonding Networks : Carbamoylmethoxy-substituted DHPMs are predicted to form robust N–H⋯O=C dimers, stabilizing the crystal lattice .
  • Puckering Parameters : The tetrahydropyrimidine ring adopts a boat conformation in most derivatives, with substituents influencing puckering amplitude (q ≈ 0.5 Å) .

Thermodynamic and Reactivity Profiles

  • Frontier Molecular Orbitals (FMOs) : The carbamoylmethoxy group lowers the HOMO-LUMO gap compared to trifluoromethyl derivatives, increasing electrophilicity and reactivity .

Actividad Biológica

Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, characterized by the following structural formula:

C17H20N2O5\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_5

Key Features:

  • Molecular Weight: 320.35 g/mol
  • CAS Number: Not explicitly provided in the sources but can be derived based on the chemical structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar tetrahydropyrimidine derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values indicate that these compounds exhibit selective toxicity towards cancerous cells while sparing normal cells, which is crucial for therapeutic applications .

CompoundCell LineIC50 (µM)Activity
Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateMCF-7TBDAntitumor
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateHepG2TBDAntitumor

The mechanism by which tetrahydropyrimidines exert their antitumor effects often involves the induction of apoptosis in cancer cells. This may occur through:

  • Inhibition of cell proliferation : By disrupting key signaling pathways essential for cell division.
  • Induction of oxidative stress : Leading to cellular damage and subsequent apoptosis.

Studies suggest that these compounds can modulate various proteins involved in apoptosis and cell cycle regulation .

Pharmacological Studies

Pharmacological evaluations have shown that ethyl derivatives of tetrahydropyrimidines can also exhibit anti-inflammatory and analgesic properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

  • Case Study on MCF-7 Cells : A study evaluated the effect of ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-tetrahydropyrimidine on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • HepG2 Cell Line Study : Another investigation focused on HepG2 cells showed that treatment with similar compounds resulted in a dose-dependent decrease in cell proliferation and increased markers for apoptosis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.